

# ANT2681: A Technical Overview of New Delhi Metallo-β-Lactamase Inhibition

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Compound of Interest		
Compound Name:	ANT2681	
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#### **Executive Summary**

The global proliferation of carbapenem-resistant Enterobacterales (CRE) producing New Delhi metallo- $\beta$ -lactamase (NDM) represents a critical threat to public health.[1][2] NDM enzymes confer resistance to a broad spectrum of  $\beta$ -lactam antibiotics, including the carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative infections.[3] **ANT2681** is a potent, specific, and competitive inhibitor of metallo- $\beta$ -lactamases (MBLs) currently in clinical development in combination with the carbapenem antibiotic meropenem.[1] [2][4][5] This document provides a detailed technical overview of **ANT2681**, focusing on its mechanism of action, quantitative inhibitory profile against NDM, and the key experimental methodologies used to characterize its efficacy.

#### **Mechanism of Action**

The primary mechanism of carbapenem resistance in NDM-producing bacteria is the enzymatic hydrolysis of the  $\beta$ -lactam ring by the NDM enzyme. NDM belongs to the B1 subclass of metallo- $\beta$ -lactamases, which utilize a dinuclear zinc ion cluster in their active site to coordinate and hydrolyze the antibiotic.[6][7]

**ANT2681** functions as a competitive inhibitor, specifically targeting this enzymatic activity.[1][4] It interacts directly with the dinuclear zinc ions in the NDM active site, preventing the binding and subsequent hydrolysis of  $\beta$ -lactam substrates like meropenem.[6][7] By neutralizing the



primary resistance mechanism, **ANT2681** effectively restores the antibacterial activity of its partner antibiotic.

Figure 1. Mechanism of ANT2681 Inhibition.

#### **Quantitative Inhibitory Data**

The efficacy of **ANT2681** has been quantified through direct enzyme inhibition assays and extensive antimicrobial susceptibility testing against a large collection of clinical isolates.

#### In Vitro Enzyme Inhibition

**ANT2681** demonstrates potent and specific inhibition of NDM-1, with a lower affinity for other clinically relevant metallo- $\beta$ -lactamases such as VIM and IMP. This specificity underscores its targeted design.

Enzyme	ANT2681 Inhibition Constant (Ki)
NDM-1	40 nM[1][4] (An additional study reports a Ki of 70 nM[8])
VIM-1	100 nM[1]
VIM-2	680 nM[1]
IMP-1	6.3 μM[1]

Table 1. In Vitro Enzyme Inhibition Constants for ANT2681.

#### In Vitro Antimicrobial Activity

When combined with meropenem, **ANT2681** dramatically reduces the Minimum Inhibitory Concentrations (MICs) for NDM-producing Enterobacterales, restoring meropenem's activity to clinically relevant levels. A fixed concentration of 8  $\mu$ g/mL of **ANT2681** was determined to be optimal for potentiation.[1]



Organism Set	Antibiotic	MIC50 (μg/mL)	MIC90 (μg/mL)
MBL-positive Enterobacterales (n=1,687)	Meropenem alone	>32	>32
Meropenem + ANT2681 (8 μg/mL)	0.25	8	
NDM-producing CRE (n=1,108)	Meropenem alone	>32	>32
Meropenem + ANT2681 (8 μg/mL)	Not Reported	8	

**Table 2.** In Vitro Susceptibility of MBL-Producing Enterobacterales to Meropenem-**ANT2681**.[1] [2][4][5]

#### **Comparative Efficacy**

The combination of Meropenem-**ANT2681** shows highly favorable activity against NDM-positive E. coli when compared to other novel antibiotic combinations, particularly against strains with resistance mechanisms that affect other agents (e.g., PBP3-insertion mutants).

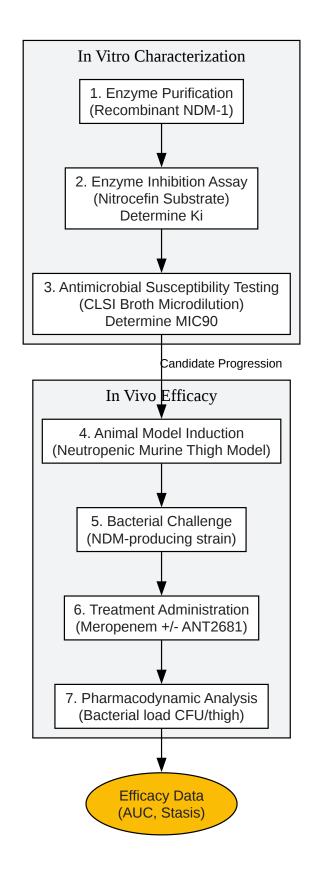
Antibiotic Combination	MIC90 against NDM-positive E. coli (μg/mL)
Meropenem + ANT2681 (8 μg/mL)	1
Aztreonam-avibactam	4
Cefiderocol	>32
Cefepime-taniborbactam	>32

**Table 3.** Comparative Activity of Meropenem-ANT2681.[2][4][5]

## **Key Experimental Protocols**

The characterization of **ANT2681** relies on a standardized workflow progressing from enzymatic assays to in vivo models.





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Figure 2. Experimental Workflow for ANT2681 Validation.



## **Enzyme Inhibition Assay (Determination of Ki)**

This assay quantifies the inhibitory potency of **ANT2681** directly against the purified NDM-1 enzyme.

- Enzyme and Reagents: Use purified recombinant NDM-1 enzyme. The substrate is a
  chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon
  hydrolysis.[9][10] A suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing ZnCl<sub>2</sub> is required
  to ensure metallo-β-lactamase activity.[10]
- Procedure: Assays are performed in a 96-well plate format.[9]
  - A fixed concentration of NDM-1 enzyme is pre-incubated with varying concentrations of
     ANT2681 for a defined period at room temperature.
  - $\circ~$  The reaction is initiated by adding a fixed concentration of nitrocefin (typically 50-100  $\mu\text{M}).$  [10]
  - The rate of nitrocefin hydrolysis is monitored by measuring the change in absorbance at 486-490 nm over time using a microplate reader.[9][10]
- Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration.
   The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation or by fitting the data to appropriate enzyme inhibition models.

#### **Antimicrobial Susceptibility Testing (MIC Determination)**

This method determines the concentration of meropenem, potentiated by **ANT2681**, required to inhibit bacterial growth.

- Methodology: The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[11][12][13]
- Media and Inoculum: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used.[5] Bacterial
  isolates are grown to a logarithmic phase and diluted to achieve a final standardized
  inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.



- Plate Preparation: Serial two-fold dilutions of meropenem are prepared in the microtiter plates. **ANT2681** is added to each well at a fixed concentration (e.g., 8 µg/mL).
- Incubation and Reading: Plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of meropenem that completely inhibits visible bacterial growth.

## In Vivo Efficacy (Neutropenic Murine Thigh Infection Model)

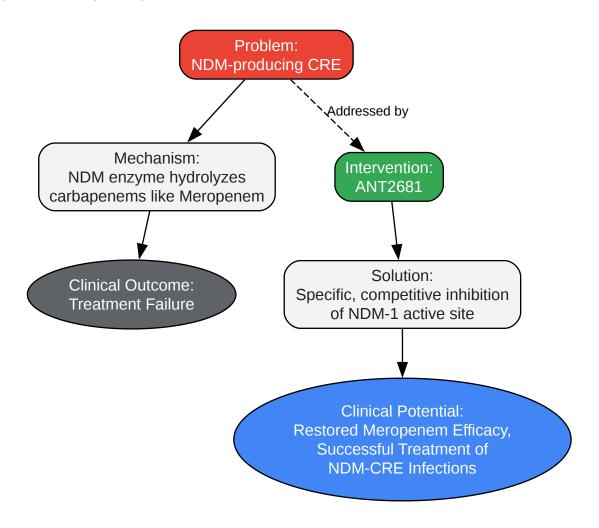
This model assesses the pharmacodynamics of the meropenem-**ANT2681** combination in a mammalian system, mimicking a soft tissue infection.[6][14][15]

- Animal Preparation: Mice (e.g., female ICR/CD1) are rendered neutropenic by intraperitoneal
  injections of cyclophosphamide on days -4 and -1 relative to infection.[16][17] This
  immunosuppression makes the model more susceptible to infection and reliant on the
  antimicrobial agent's efficacy.[14]
- Infection: On day 0, a defined inoculum (e.g., 10<sup>6</sup>-10<sup>7</sup> CFU) of an NDM-producing Enterobacterales strain is injected directly into the thigh muscle of each mouse.[16]
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment regimens are initiated. This involves administering meropenem (subcutaneously) and **ANT2681** (intravenously) at various doses and dosing intervals (dose-ranging and dose-fractionation studies).[6][7]
- Endpoint Analysis: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.[16] Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial load (CFU/thigh).[16][17]
- Pharmacodynamic Goal: The primary outcome is the dose and exposure required to achieve bacteriostasis (no change in bacterial load compared to the start of therapy) or a 1-log<sub>10</sub> reduction in CFU. For ANT2681, the area under the concentration-time curve (AUC) was identified as the key pharmacodynamic index.[6][7] A stasis target was achieved with an ANT2681 AUC of approximately 700 mg·h/liter.[6]

#### The Path to Clinical Relevance



The comprehensive data from in vitro and in vivo studies provide a strong rationale for the clinical development of the meropenem-**ANT2681** combination. The logical progression from identifying the problem of NDM-mediated resistance to demonstrating a viable solution underpins its therapeutic potential.



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#### References

• 1. journals.asm.org [journals.asm.org]

#### Foundational & Exploratory





- 2. Novel Specific Metallo-β-Lactamase Inhibitor ANT2681 Restores Meropenem Activity to Clinically Effective Levels against NDM-Positive Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NDM Metallo-β-Lactamases and Their Bacterial Producers in Health Care Settings PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacodynamics of the Novel Metallo-β-Lactamase Inhibitor ANT2681 in Combination with Meropenem for the Treatment of Infections Caused by NDM-Producing Enterobacteriaceae PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of β-lactamase function by de novo designed peptide PMC [pmc.ncbi.nlm.nih.gov]
- 10. nitrocefin.com [nitrocefin.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Neutropenic thigh mouse model REVIVE [revive.gardp.org]
- 15. criver.com [criver.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. imquestbio.com [imquestbio.com]
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